molecular formula C18H39N5O12S B3434897 Dibekacin sulfate CAS No. 64070-13-9

Dibekacin sulfate

カタログ番号: B3434897
CAS番号: 64070-13-9
分子量: 549.6 g/mol
InChIキー: GXKUKBCVZHBTJW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Types of Reactions

Dibekacin sulfate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include hydrogen fluoride, sodium borohydride, and various protective groups . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .

Major Products Formed

The major products formed from the reactions involving this compound include various derivatives with enhanced antibacterial properties. These derivatives are often tested for their efficacy against resistant bacterial strains .

科学的研究の応用

Clinical Applications

1. Treatment of Urinary Tract Infections (UTIs)
Dibekacin sulfate has been evaluated for its efficacy in treating upper urinary tract infections. A clinical study involving 15 patients administered DKB intravenously at a dosage of 50 mg twice daily demonstrated a clinical efficacy rate of 66.7%. The study reported excellent results in 4 cases, good in 6 cases, and poor in 3 cases, with no significant side effects noted except for a transient rise in serum creatinine in one patient .

2. Catheter Coating for Infection Prevention
Research has investigated the use of this compound as a coating agent for indwelling catheters. In a study examining the sustained release of DKB from catheter surfaces, it was found that DKB could effectively delay the onset of urinary tract infections in patients with indwelling catheters. The study reported that patients experienced sterile urine for up to 8 days post-catheterization without systemic antibiotics, and over two weeks when combined with them .

3. Fibrin Glue Applications
this compound has also been incorporated into fibrin glue used in surgical procedures. Experimental studies indicated that adding DKB to fibrin glue significantly reduced bacterial colonization on the glue's surface. The pharmacokinetics showed that while DKB rapidly eluded from the glue, sufficient concentrations remained to provide antimicrobial effects for at least seven days post-application .

Case Studies

Study Application Findings
1Treatment of UTIs66.7% clinical efficacy; no major side effects noted .
2Catheter CoatingSustained release led to prolonged sterile urine; effective in preventing UTIs .
3Fibrin GlueReduced bacterial colonization; maintained effective drug levels for seven days .

Additional Insights

1. Intrathoracic Administration
A study exploring the intrathoracic administration of this compound in rabbits with pleurisy showed that serum levels were somewhat lower than expected but still effective against the targeted pathogens . This suggests potential applications in thoracic infections.

2. Resistance Patterns
this compound has been noted for its effectiveness against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In cases where traditional therapies failed, DKB was used as part of a combination therapy approach to manage resistant infections effectively .

生物活性

Dibekacin sulfate is a semisynthetic aminoglycoside antibiotic primarily used for treating severe gram-negative bacterial infections. It is particularly noted for its potent antibacterial properties and is predominantly marketed in Japan. This article delves into the biological activity of this compound, examining its mechanism of action, effectiveness against various pathogens, case studies, and research findings.

  • Molecular Formula : C₁₈H₃₉N₅O₁₂S
  • Molecular Weight : Approximately 549.594 g/mol
  • Appearance : White to yellowish-white powder, odorless with a slightly bitter taste

This compound functions by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit , causing misreading of mRNA, which disrupts protein synthesis in bacteria. This mechanism is characteristic of aminoglycosides and is effective against a variety of bacteria, including strains resistant to other antibiotics. Its activity can be influenced by factors such as pH and the presence of divalent cations.

Antibacterial Spectrum

This compound exhibits broad-spectrum antibacterial activity, particularly against gram-negative bacteria. Notable pathogens affected include:

  • Escherichia coli
  • Pseudomonas aeruginosa
  • Klebsiella pneumoniae

The minimum inhibitory concentrations (MICs) for these organisms vary. For example:

Pathogen Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa< 0.2 mcg/ml
Klebsiella pneumoniae0.39 mcg/ml

This variability indicates dibekacin's potent efficacy against certain resistant strains.

Clinical Efficacy and Case Studies

A study involving 15 patients with upper urinary tract infections administered this compound (50 mg twice daily) revealed the following results:

  • Excellent clinical results : 4 cases
  • Good clinical results : 6 cases
  • Poor clinical results : 3 cases
  • Ineffective treatment : 2 cases
  • Overall efficacy: 66.7%

No significant side effects were reported, except for a temporary rise in serum creatinine levels in one patient .

Another case study focused on the use of this compound in treating chronic dacryocystitis caused by Methicillin-resistant Staphylococcus aureus (MRSA). Topical administration alongside other antibiotics resulted in successful elimination of MRSA post-surgery, demonstrating its effectiveness in challenging infections .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:

  • No deaths were recorded in both male and female rats during chronic toxicity tests.
  • Soft or diarrheal stools were noted in groups receiving doses above 20 mg/kg.
  • Renal tubular epithelial degeneration was observed at higher doses (≥20 mg/kg), but no significant pathological findings were noted at lower doses (<10 mg/kg) .

Comparative Analysis with Other Antibiotics

This compound shares structural and functional similarities with several other aminoglycoside antibiotics:

Compound Name Similarities Unique Features
KanamycinSimilar mechanisms of actionBroader gram-negative coverage compared to kanamycin
AmikacinPotent activity against gram-negative bacteriaLess effective against some resistant strains
GentamicinSimilar spectrum of activityMore commonly used; dibekacin is less available
NeomycinUsed in topical formulationsLimited systemic use due to toxicity; dibekacin used systemically

Dibekacin's unique profile lies in its enhanced efficacy against specific resistant bacterial strains, making it a valuable option in antibiotic therapy where traditional treatments fail .

特性

CAS番号

64070-13-9

分子式

C18H39N5O12S

分子量

549.6 g/mol

IUPAC名

4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid

InChI

InChI=1S/C18H37N5O8.H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;(H2,1,2,3,4)

InChIキー

GXKUKBCVZHBTJW-UHFFFAOYSA-N

SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O

異性体SMILES

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N.OS(=O)(=O)O

正規SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O

関連するCAS

93965-12-9

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibekacin sulfate
Reactant of Route 2
Dibekacin sulfate
Reactant of Route 3
Dibekacin sulfate
Reactant of Route 4
Dibekacin sulfate
Reactant of Route 5
Dibekacin sulfate
Reactant of Route 6
Dibekacin sulfate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。